2-(Bromomethyl)-3-methoxy-6-methylpyridine
Overview
Description
2-(Bromomethyl)-3-methoxy-6-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyridine derivative that contains a bromomethyl and a methoxy group on the 2 and 3 positions, respectively.
Scientific Research Applications
Synthesis of Pyridine Derivatives
One significant application involves the synthesis of pyridine derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. For example, Walters, Carter, and Banerjee (1992) developed a practical precursor for substituted 2,3-pyridyne, which reacts regioselectively with furans, indicating its potential in synthesizing structurally diverse pyridine derivatives A Practical 2,3-Pyridyne Precursor. Similarly, Gray, Konopski, and Langlois (1994) achieved selective bromination of 2-methoxy-6-methylpyridine, leading to various electrophilic additions, showcasing the versatility of pyridine derivatives in synthetic chemistry Functionalisation of 2-Methoxy-6-methylpyridine.
Development of Ligands and Complexes
Another application is in the development of ligands for transition metal complexes, which are used in catalysis and materials science. Heller and Schubert (2002) utilized Stille-type cross-coupling procedures to prepare functionalized bipyridines and terpyridines, which serve as chelating ligands for transition-metal ions. This research highlights the role of pyridine derivatives in supramolecular chemistry and their potential for creating multifunctional materials Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via stille-type cross-coupling procedures.
Pharmaceutical Intermediates
Furthermore, pyridine derivatives, including those related to 2-(Bromomethyl)-3-methoxy-6-methylpyridine, play a crucial role in the synthesis of pharmaceutical intermediates. Horikawa, Hirokawa, and Kato (2001) developed an effective synthetic route to a key intermediate for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, illustrating the importance of these compounds in the development of new drugs A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
Electrocatalysis and Environmental Applications
Additionally, the electrocatalytic properties of pyridine derivatives have been explored for environmental applications, such as the conversion of CO2 into valuable chemicals. Feng, Huang, Liu, and Wang (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, demonstrating a novel approach to utilizing CO2 and highlighting the environmental benefits of such processes Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate to 6-aminonicotinic acid.
Mechanism of Action
Target of Action
Bromomethyl compounds have been known to interact with dna . They can crosslink and intercalate with DNA, affecting its structure and function .
Mode of Action
The mode of action of 2-(Bromomethyl)-3-methoxy-6-methylpyridine involves its interaction with DNA. The bromomethyl group can alkylate DNA bases . This alkylation can lead to DNA crosslinking and intercalation . Crosslinking can prevent DNA from being properly replicated or transcribed, while intercalation can distort the DNA helix, potentially leading to mutations .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of bromomethyl compounds can be influenced by various factors, including their chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The result of the action of this compound is likely to be genotoxic, given its ability to crosslink and intercalate with DNA . This can lead to DNA damage, potentially causing cell death or mutations that can lead to diseases like cancer .
properties
IUPAC Name |
2-(bromomethyl)-3-methoxy-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPEIIYYIDMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619368 | |
Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848696-31-1 | |
Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848696-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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